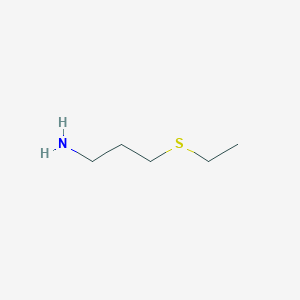
3-(Ethylsulfanyl)propan-1-amine
Vue d'ensemble
Description
3-(Ethylsulfanyl)propan-1-amine is a chemical compound with the molecular formula C5H13NS . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(Ethylsulfanyl)propan-1-amine consists of a propyl group (a three-carbon chain) attached to an amine group (NH2) and an ethylsulfanyl group (C2H5S)^ .Chemical Reactions Analysis
Amines, including 3-(Ethylsulfanyl)propan-1-amine, can act as weak organic bases due to the lone electron pair on their nitrogen atoms. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with aldehydes and ketones to form imine derivatives .Physical And Chemical Properties Analysis
3-(Ethylsulfanyl)propan-1-amine is a liquid at room temperature . As an amine, it can act as a weak base .Applications De Recherche Scientifique
Antimicrobial Additives for Lubricating Oils Aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane, which are based on 3-(ethylsulfanyl)propan-1-amine, have been synthesized and tested as antimicrobial additives for lubricating oils. These compounds efficiently suppress the activity of bacteria and fungi, demonstrating their potential as antimicrobial agents in industrial applications (Mammadbayli et al., 2018).
Antiseptic Properties The aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, related to 3-(ethylsulfanyl)propan-1-amine, have shown promising results as antiseptics against bacteria and fungi. They are noted to be more efficient as antimicrobial agents than some currently used in medicine, highlighting their potential in medical applications (Jafarov et al., 2019).
Inhibitors for Carbon Steel Corrosion Tertiary amines synthesized from 3-(ethylsulfanyl)propan-1-amine derivatives, such as 1,3-di-amino-propan-2-ol, have been investigated for their performance in inhibiting carbon steel corrosion. These compounds form protective layers on metal surfaces, making them effective anodic inhibitors under certain conditions (Gao, Liang, & Wang, 2007).
Bioconjugation in Medical Research The utilization of derivatives of 3-(ethylsulfanyl)propan-1-amine in bioconjugation reactions has been explored, particularly in preparing variants for medical research. This indicates their potential in bioconjugation processes, which are critical in the development of biologically active compounds (Totaro et al., 2016).
Electrochemical Applications The electrochemical oxidation of primary amine compounds related to 3-(ethylsulfanyl)propan-1-amine in ionic liquid media has been studied for the modification of electrode surfaces. This research contributes to the development of electrochemical sensors and devices (Ghilane et al., 2010).
Safety and Hazards
The safety information for 3-(Ethylsulfanyl)propan-1-amine indicates that it may be dangerous. It has hazard statements including H227, H302, H312, H315, H318, H332, and H335, and precautionary statements including P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
3-ethylsulfanylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-2-7-5-3-4-6/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUANZDIYFLGXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614609 | |
| Record name | 3-(Ethylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53056-86-3 | |
| Record name | 3-(Ethylsulfanyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



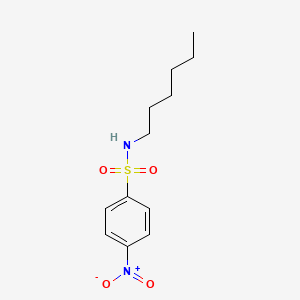
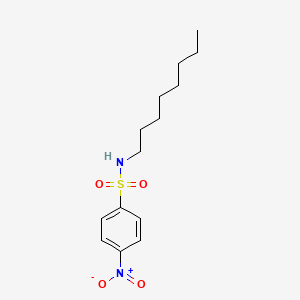
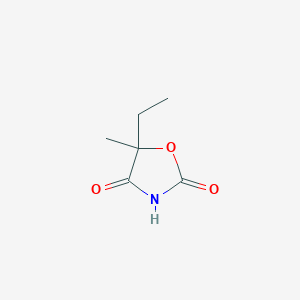

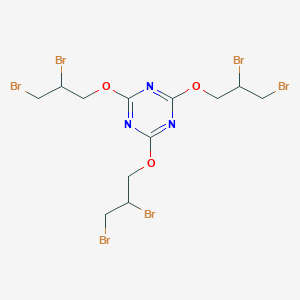
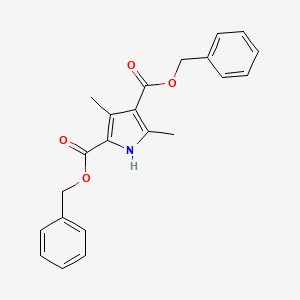
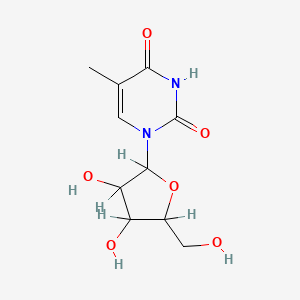
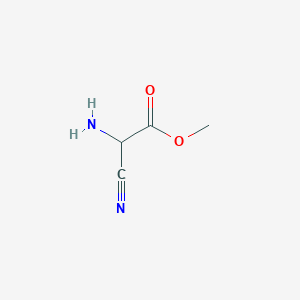
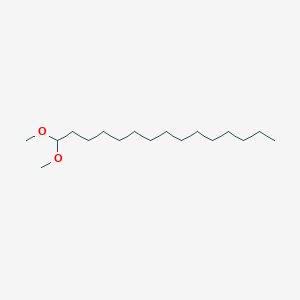
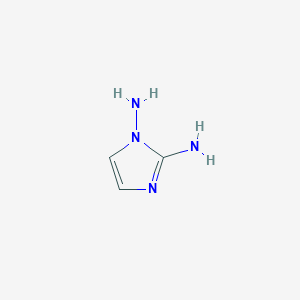

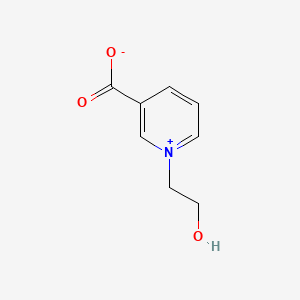
![[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine](/img/structure/B3053264.png)
